molecular formula C23H17ClN2O3 B14944608 5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14944608
M. Wt: 404.8 g/mol
InChI Key: VSNSYRJWWUHPOF-VZCXRCSSSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, chlorophenyl, and methylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the chlorophenyl and methylpyridinyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-fluorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-3-hydroxy-1-(6-methylpyridin-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H17ClN2O3/c1-14-6-5-9-18(25-14)26-20(15-10-12-17(24)13-11-15)19(22(28)23(26)29)21(27)16-7-3-2-4-8-16/h2-13,20,27H,1H3/b21-19-

InChI Key

VSNSYRJWWUHPOF-VZCXRCSSSA-N

Isomeric SMILES

CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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